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molecular formula C8H8N2OS B1224501 Benzoylthiourea CAS No. 614-23-3

Benzoylthiourea

Cat. No. B1224501
M. Wt: 180.23 g/mol
InChI Key: DQMWMUMCNOJLSI-UHFFFAOYSA-N
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Patent
US04977189

Procedure details

To a two-liter-round-bottomed flask fitted with an overhead stirrer, addition funnel and a condenser was added 400 ml of acetone and 85.0 g (1.12 moles) of ammonium thiocyanate. To this solution was added 140.6 g (1.00 moles) of benzoyl chloride. The resultant slurry was heated at reflux for 15 minutes and then the heat was removed and 200 ml of concentrated ammonium hydroxide was added at a rate to maintain reflux. The reaction mixture was heated at reflux for an additional 15 minutes and then cooled to room temperature. This mixture was added to 6 liters of water, and the resulting precipitate was collected by filtration and washed with 2 liters of water, then air dried and recrystallized from 1.5 liters of ethanol to give 98.5 g of the desired product as a white solid, mp 170°-171° C.
Quantity
140.6 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[NH4+:4].[C:5](Cl)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CC(C)=O>[NH2:3][C:2](=[S:1])[NH:4][C:5](=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
140.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
85 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a two-liter-round-bottomed flask fitted with an overhead stirrer, addition funnel and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The resultant slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the heat was removed
ADDITION
Type
ADDITION
Details
200 ml of concentrated ammonium hydroxide was added at a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
This mixture was added to 6 liters of water
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with 2 liters of water
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
recrystallized from 1.5 liters of ethanol

Outcomes

Product
Name
Type
product
Smiles
NC(NC(C1=CC=CC=C1)=O)=S
Measurements
Type Value Analysis
AMOUNT: MASS 98.5 g
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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